molecular formula C9H6BrNO2 B1523576 5-Bromo-1H-indole-7-carboxylic acid CAS No. 860624-90-4

5-Bromo-1H-indole-7-carboxylic acid

Cat. No. B1523576
CAS No.: 860624-90-4
M. Wt: 240.05 g/mol
InChI Key: VZYDZTIPNOBVNC-UHFFFAOYSA-N
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Patent
US08063071B2

Procedure details

5-bromo-1H-indole-7-carboxylate (5 g, 19.7 mmol) was dissolved in methanol (200 mL) and a solution of lithium hydroxide (0.99 g, 41 mmol) in water (10 mL) was added. The mixture was heated at reflux for 50 hours. The methanol was removed in vacuo and the residue diluted with aqueous hydrochloric acid (2 M). The resulting precipitate was filtered off and dried in a heated vacuum pistol to give the title compound as a beige solid (4.7 g).
Name
5-bromo-1H-indole-7-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([O-:13])=[O:12])[CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].[Li+]>CO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([OH:13])=[O:12])[CH:10]=1)[NH:7][CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
5-bromo-1H-indole-7-carboxylate
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=C(C1)C(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 50 hours
Duration
50 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with aqueous hydrochloric acid (2 M)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in a heated vacuum pistol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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